molecular formula C11H20FNO4 B3158315 (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid CAS No. 857026-03-0

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

Cat. No. B3158315
CAS RN: 857026-03-0
M. Wt: 249.28 g/mol
InChI Key: RNHJCMLXWLYJPF-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of Boc-Fmoc involves several steps. One common approach is to start with (S)-4-fluoro-4-methylpentanoic acid and then introduce the Boc protecting group. The detailed synthetic route may vary, but it typically includes esterification, amidation, and deprotection steps .

Scientific Research Applications

Stereoselective Synthesis

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid has been utilized in stereoselective synthesis processes. Laue et al. (2000) synthesized related compounds like (+)-(S)-2-Amino-4-fluorobutanoic acid using diastereoselective alkylation. The process involved alkylation of imines of glycine tert-butyl ester with specific bromo-fluoroalkanes, followed by deprotection steps (Laue, Kröger, Wegelius, & Haufe, 2000).

Hydrogenation and Synthesis of Proline Precursors

M. Nevalainen and A. Koskinen (2001) used a derivative of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid in the synthesis of trans-4-methylproline. This involved hydrogenating a precursor compound under various catalyst/solvent systems to achieve the best cis/trans ratio (Nevalainen & Koskinen, 2001).

Asymmetric Synthesis of Amino Acid Derivatives

Shendage et al. (2005) explored asymmetric alkylation processes with derivatives of this compound to synthesize various fluorinated amino acid derivatives. They developed new procedures to overcome challenges like racemization and isomerization during the synthesis (Shendage, Froehlich, Bergander, & Haufe, 2005).

Development of Renin Inhibitors

S. Thaisrivongs et al. (1987) synthesized a structurally complex acid, including a derivative of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid, as an intermediate for renin inhibitory peptides. This work contributed significantly to the development of potent inhibitors for human plasma renin, important in hypertension research (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

properties

IUPAC Name

(2S)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHJCMLXWLYJPF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
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(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Reactant of Route 3
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(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
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(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Reactant of Route 5
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Reactant of Route 6
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

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